7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . It contains a total of 58 bonds, including 34 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 3 double bonds, and 17 aromatic bonds. The structure also includes 1 five-membered ring and 3 six-membered rings .
Molecular Structure Analysis
The molecular formula of the compound is C24H24N4O3. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical and Chemical Properties Analysis
The molecular weight of the compound is 416.481. More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Biological Evaluation
Research in the area of pyrrolo[2,3-d]pyrimidine derivatives focuses on their synthesis and evaluation for various biological activities. A study on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicated the synthesis of novel compounds through condensation reactions, showcasing their potential in treating certain types of cancer and inflammatory conditions (Rahmouni et al., 2016). This suggests that similar structural compounds might also possess significant biological activities.
Chemical Synthesis and Modifications
The modification of pyrimidine derivatives has been explored to understand their supramolecular aggregation and conformational features (Nagarajaiah & Begum, 2014). Such studies provide insights into how structural changes can affect the biological and physical properties of these compounds, potentially guiding the synthesis of new drugs or materials with desirable characteristics.
Anti-Inflammatory and Antimicrobial Activities
Compounds synthesized from related chemical scaffolds have been evaluated for their anti-inflammatory and antimicrobial activities. For instance, derivatives of pyrimidine-5-carboxylate exhibited both antibacterial, antifungal, and anti-inflammatory activities in preliminary screenings (A.S. Dongarwar et al., 2011). These findings highlight the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives and related compounds in treating infections and inflammation.
Structural Analysis and Supramolecular Chemistry
Another aspect of research involves analyzing the structural modifications on thiazolopyrimidines and how these changes affect supramolecular aggregation and conformational features. Studies like these can offer valuable knowledge on the design of molecules for specific functions based on their structural attributes (H. Nagarajaiah & N. Begum, 2014).
Future Directions
While specific future directions for this compound are not available, research in the field of pyrimidines is ongoing. Pyrimidines exhibit a range of pharmacological effects and have potential in the development of new therapeutic agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary targets of this compound are proangiogenic receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) . These receptors play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It also targets microtubules, inhibiting tubulin assembly, an effect comparable to that of combretastatin A-4 . This dual action on RTKs and microtubules disrupts multiple cellular processes, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the angiogenesis pathway by inhibiting VEGFR-2, PDGFR-β, and EGFR . These receptors are involved in the signaling pathways that regulate angiogenesis, a process critical for tumor growth and metastasis. By inhibiting these receptors, the compound disrupts angiogenesis, thereby inhibiting tumor growth .
Pharmacokinetics
The compound’s water solubility as its hcl salt suggests it may have favorable absorption and distribution characteristics
Result of Action
The compound’s action results in the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth . It has demonstrated potent antitumor activity against an orthotopic triple-negative 4T1 breast cancer model, superior to doxorubicin .
Properties
IUPAC Name |
7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-16-10-12-18(13-11-16)25-21(29)20-14-19-22(26(2)24(31)27(3)23(19)30)28(20)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXZZGCLGQTQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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